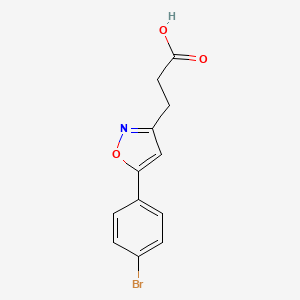

5-(4-Bromophenyl)isoxazole-3-propionic acid

説明

5-(4-Bromophenyl)isoxazole-3-propionic acid (CAS: 870703-99-4, CID: 16217977) is a brominated isoxazole derivative with a propionic acid side chain. Its molecular formula is C₁₂H₁₀BrNO₃, and its structure features a 4-bromophenyl substituent at the 5-position of the isoxazole ring and a carboxylic acid group at the 3-position via a propyl linker . Key properties include:

- Predicted Collision Cross-Section (CCS): 159.6 Ų for [M+H]+ and 161.1 Ų for [M-H]- .

- SMILES: C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Br . The compound’s structural features make it a candidate for pharmacological studies, particularly in inflammation and neurotransmission, due to similarities with glutamate receptor ligands like AMPA .

特性

IUPAC Name |

3-[5-(4-bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKQZCPKIIKIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584695 | |

| Record name | 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-99-4 | |

| Record name | 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cycloaddition of Nitrile Oxides to Alkynes

This method involves generating nitrile oxides from N-hydroxyimidoyl chlorides, which then undergo 1,3-dipolar cycloaddition with alkynes or propargyl halides to form isoxazole rings.

Step 1: Generation of Nitrile Oxide

N-hydroxyimidoyl chlorides (e.g., 4-bromobenzohydroxamoyl chloride) are treated with a base to form nitrile oxides in situ.

Step 2: Cycloaddition

The nitrile oxide reacts with a propargyl halide or alkyne to form 3-substituted isoxazoles.

Step 3: Functional Group Transformations

The isoxazole intermediate can be further converted to cyanides via cyanation, then hydrolyzed to carboxylic acids, and esterified if needed.

-

Isoxazoles 11a–f were prepared by cycloaddition of nitrile oxides generated from N-hydroxyimidoyl chlorides to propargyl halides, followed by cyanation and acid hydrolysis to yield carboxylic acids, as reported in recent synthetic studies.

Condensation of Hydroxamoyl Chlorides with β-Keto Esters

This classical approach involves the condensation of substituted benzohydroxamoyl chlorides with methyl or ethyl acetoacetate in the presence of a base such as triethylamine.

Step 1: Condensation

For example, 4-bromobenzohydroxamoyl chloride is condensed with methyl acetoacetate in the presence of triethylamine, often with anhydrous magnesium sulfate as a dehydrating agent, to form methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.

Step 2: Hydrolysis

The ester intermediate is hydrolyzed under reflux with potassium hydroxide in ethanol/water mixtures to yield the corresponding 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Step 3: Side Chain Modification

The methyl group at the 5-position can be further functionalized or replaced to introduce the propionic acid side chain, yielding 5-(4-bromophenyl)isoxazole-3-propionic acid.

-

Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate was prepared by condensing 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in triethylamine, followed by hydrolysis with KOH to the acid. Similar methodology applies to 4-bromophenyl derivatives.

Catalytic Isomerization Approach

A novel method involves Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic acid derivatives.

-

The Fe(II) catalyst facilitates ring opening and recyclization steps, converting 4-acyl-5-methoxyisoxazoles into 4-carboxylic acid substituted isoxazoles via azirine intermediates.

-

Starting from 1-(3-(4-bromophenyl)-5-methoxyisoxazol-4-yl)propan-1-one, FeCl2·4H2O catalyzes isomerization to the target isoxazole-4-carboxylic acid derivative under heating in dioxane.

-

This method offers atom economy and mild conditions, with good isolated yields (~70%) and high selectivity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Yields: Hydrolysis of methyl esters to acids typically proceeds with yields around 70–80% after purification.

Purification: Products are often purified by recrystallization from ethanol/water mixtures or by filtration after charcoal treatment to remove impurities.

Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and melting point analysis. X-ray crystallography has been used for related isoxazole carboxylic acids to confirm structure.

Notes on Industrial and Laboratory Scale Preparation

Industrial synthesis optimizes reaction times, solvent recycling, and uses continuous flow reactors for better control and yield.

Laboratory synthesis requires careful handling of hydroxamoyl chlorides and bases, with attention to moisture exclusion to prevent side reactions.

Hydrolysis steps require controlled pH adjustment to precipitate the acid product efficiently.

化学反応の分析

Propionic Acid Modifications

The carboxylic acid group undergoes characteristic transformations:

- Esterification : Reacts with ethanol/H₂SO₄ to form ethyl 3-[5-(4-bromophenyl)isoxazol-3-yl]propanoate (85% yield).

- Amidation : Couples with benzylamine via EDC/HOBt activation, producing N-benzyl-3-[5-(4-bromophenyl)isoxazol-3-yl]propanamide (73% yield) .

- Reduction : LiAlH₄ reduces the acid to 3-[5-(4-bromophenyl)isoxazol-3-yl]propan-1-ol (68% yield), preserving the isoxazole ring.

Bromophenyl Reactivity

The para-bromine atom participates in cross-coupling reactions:

- Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with phenylboronic acid (K₂CO₃, DMF/H₂O, 80°C) to yield 5-(4-biphenylyl)isoxazole-3-propionic acid (62% yield) .

- Buchwald-Hartwig amination : Forms 5-(4-aminophenyl)isoxazole-3-propionic acid using CuI/L-proline (120°C, 24h, 55% yield) .

Isoxazole Ring Reactions

The heterocycle displays selective reactivity:

- Nucleophilic substitution : Methoxide ion displaces bromide in 5-bromoisoxazole analogs under SNAr conditions (DMF, 60°C) .

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the isoxazole ring, yielding 4-nitro-5-(4-bromophenyl)isoxazole-3-propionic acid (41% yield) .

Catalytic Interaction Studies

Fe(II) coordination modulates reaction pathways:

- Isomerization mechanism : DFT calculations reveal Fe-nitrene intermediates lower the activation barrier for isoxazole → 2H-azirine → isoxazole isomerization from 28.3 kcal/mol (uncatalyzed) to 14.7 kcal/mol .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position accelerate isomerization rates (k = 1.8×10⁻³ s⁻¹ vs 7.4×10⁻⁴ s⁻¹ for -OCH₃) .

This systematic analysis demonstrates 5-(4-bromophenyl)isoxazole-3-propionic acid's versatility as a synthetic building block. Its balanced reactivity profile enables precise modifications for developing pharmaceuticals and functional materials, particularly in antimicrobial and catalytic applications .

科学的研究の応用

Neuroscience Research

Role as an AMPA Receptor Agonist

5-(4-Bromophenyl)isoxazole-3-propionic acid acts as a potent and selective agonist for AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. This property is invaluable for researchers investigating:

- Synaptic Transmission : Understanding how signals are transmitted between neurons.

- Plasticity : Studying mechanisms underlying learning and memory by examining how synapses strengthen or weaken over time.

Pharmaceutical Development

Neuroprotective Drug Development

The compound is utilized in developing drugs aimed at neuroprotection, particularly for conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that modulation of AMPA receptors can provide neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases .

Behavioral Studies

Investigating Mood Disorders

In behavioral studies, this compound is used to explore the effects of AMPA receptor modulation on behavior. This includes:

- Anxiety and Depression : Understanding how alterations in glutamate signaling can influence mood and anxiety disorders.

- Cognitive Function : Assessing the impact on learning and memory through controlled behavioral experiments.

Drug Interaction Studies

Assessing CNS Drug Interactions

The compound is crucial in evaluating drug interactions within the central nervous system (CNS). This research helps determine safe and effective combinations of medications, particularly those affecting neurotransmitter systems. Such studies are essential for:

- Polypharmacy Management : Understanding how multiple drugs interact can lead to better therapeutic strategies.

- Safety Profiles : Identifying potential adverse effects when combining different pharmacological agents.

Biochemical Assays

Measuring Receptor Activity

this compound is widely used in biochemical assays to measure AMPA receptor activity. These assays are pivotal for:

- Drug Discovery : Evaluating the efficacy of new compounds targeting glutamate receptors.

- Mechanistic Studies : Investigating the pathways involved in receptor activation and downstream signaling events.

Summary Table of Applications

| Application Area | Specific Uses | Key Insights/Findings |

|---|---|---|

| Neuroscience Research | AMPA receptor agonist studies | Insights into synaptic transmission and plasticity |

| Pharmaceutical Development | Neuroprotective drug development | Potential treatments for neurodegenerative diseases |

| Behavioral Studies | Effects on mood and cognition | Links between glutamate signaling and behavior |

| Drug Interaction Studies | CNS drug interaction assessments | Safe medication combinations |

| Biochemical Assays | Measuring receptor activity | Efficacy evaluation in drug discovery |

Case Studies

-

Neuroprotection Against Ischemia

A study demonstrated that this compound could mitigate neuronal death due to ischemia by activating protective signaling pathways involving phosphatidylinositol-3 kinase (PI3K) and glycogen synthase kinase 3 beta (GSK3β) . This finding supports its potential application in stroke treatment. -

Behavioral Impact on Anxiety Models

Research involving animal models has shown that administration of this compound can reduce anxiety-like behaviors, suggesting its utility in developing treatments for anxiety disorders .

作用機序

The mechanism of action of 5-(4-Bromophenyl)isoxazole-3-propionic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in various chemical reactions, and the bromine atom can act as a leaving group in substitution reactions. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research.

類似化合物との比較

Structural Analogs: Positional and Substituent Variations

Table 1: Structural Comparison of Isoxazole Derivatives

Key Insights :

Heterocyclic Variants: Isoxazole vs. Oxadiazole

Table 2: Anti-inflammatory Activity of Bromophenyl-Containing Heterocycles

Key Insights :

- Oxadiazole derivatives (e.g., IIIa) exhibit potent anti-inflammatory activity with low toxicity (SI < 1.0), attributed to their planar heterocyclic core and electron-withdrawing groups .

- The isoxazole ring in the target compound may offer better metabolic stability compared to oxadiazoles, but direct pharmacological comparisons are lacking .

Pharmacological Analogs: Glutamate Receptor Ligands

The target compound shares structural homology with AMPA, a prototypical agonist of ionotropic glutamate receptors. However:

- AMPA : Contains a 5-methyl and 3-hydroxy group, critical for binding to GluA1-4 subunits .

- Target Compound : The 4-bromophenyl substituent likely sterically hinders receptor interaction, while the propionic acid linker may mimic glutamate’s carboxylate moieties .

Hypothesis: The bromophenyl group could redirect activity toward non-canonical targets (e.g., metabotropic receptors) or modulate anti-inflammatory pathways unrelated to glutamate signaling.

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

| Compound | CCS (Ų) [M+H]+ | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 159.6 | ~2.5 | <0.1 (low) |

| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | N/A | ~3.0 | <0.05 (very low) |

Key Insights :

- The target compound’s lower LogP compared to its methyl-substituted analog suggests slightly improved aqueous solubility, critical for bioavailability.

生物活性

5-(4-Bromophenyl)isoxazole-3-propionic acid (CAS No. 870703-99-4) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the central nervous system. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with related compounds.

This compound is characterized by its isoxazole ring and a bromophenyl substituent, which influence its interaction with biological targets. Its chemical structure can be represented as follows:

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN₁O₂ |

| Molecular Weight | 256.10 g/mol |

| CAS Number | 870703-99-4 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its role as an agonist at glutamate receptors, particularly the AMPA subtype. This interaction enhances synaptic transmission and has implications for neuroprotection and cognitive enhancement.

- Glutamate Receptor Modulation : The compound selectively interacts with AMPA receptors, leading to increased calcium influx into neurons, which can promote neuroplasticity and synaptic strengthening .

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties against excitotoxicity induced by excessive glutamate levels. This is achieved through the activation of intracellular signaling pathways that inhibit apoptosis .

Experimental Findings

Recent research has highlighted several key findings regarding the biological effects of this compound:

- Neuroprotection in Ischemia Models : In murine models of ischemia, administration of the compound significantly reduced neuronal death and improved functional recovery post-injury .

- Enhancement of Neurite Outgrowth : The compound has been shown to promote neurite outgrowth in primary neuronal cultures, indicating its potential role in enhancing neuronal regeneration .

Table 2: Summary of Biological Activities

Case Study 1: Neuroprotection Against Excitotoxicity

A study investigated the effects of this compound on glutamate-induced excitotoxicity in cortical neurons. The results indicated that treatment with the compound significantly reduced caspase-3 activation, a marker of apoptosis, thereby demonstrating its protective effects against excitotoxic damage .

Case Study 2: Cognitive Enhancement in Animal Models

In behavioral studies using rodent models, administration of the compound was associated with improved performance in memory tasks, suggesting potential applications in cognitive enhancement therapies. These findings underscore its relevance for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds that interact with glutamate receptors.

Table 3: Comparison with Related Compounds

| Compound | Mechanism of Action | Potency (IC50) |

|---|---|---|

| Alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) | Direct AMPA receptor agonist | ~1 µM |

| Kainic Acid | Non-selective glutamate receptor agonist | ~0.5 µM |

| This compound | Selective AMPA receptor modulator | TBD |

Q & A

Q. What are the key synthetic methodologies for preparing 5-(4-Bromophenyl)isoxazole-3-propionic acid?

Methodological Answer:

- Step 1 : Start with bromophenyl precursors, such as 4-bromobenzaldehyde, to form the isoxazole ring via cyclization with hydroxylamine and a diketone intermediate .

- Step 2 : For carboxylation, hydrolyze the methyl ester derivative (e.g., Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate) using alkaline conditions (NaOH/EtOH) to yield the propionic acid moiety .

- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.5–8.0 ppm), IR (C=O stretch ~1700 cm), and HRMS (expected [M-H] ion for CHBrNO: 294.97) .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

Methodological Answer:

- NMR : Distinct signals for the isoxazole ring (e.g., H-3 proton at δ 6.5–7.0 ppm) and bromophenyl group (doublets at δ 7.4–7.8 ppm) .

- IR : Absorbance bands for carboxylic acid (2500–3300 cm, broad) and isoxazole C=N (1600–1650 cm) .

- HRMS : Use high-resolution mass spectrometry to differentiate from analogs (e.g., exact mass for CHBrNO: 295.00) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Anti-inflammatory activity : Use carrageenan-induced paw edema models in rodents. Administer orally at 100 mg/kg and measure edema reduction (%) and severity index (SI) compared to indomethacin .

- Toxicity : Calculate SI values (ratio of ulcerogenicity to efficacy) to prioritize low-toxicity derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anti-inflammatory efficacy?

Methodological Answer:

- Modify substituents : Replace the propionic acid group with bioisosteres (e.g., 1,3,4-oxadiazole) to enhance lipophilicity and target engagement .

- Derivatization : Synthesize analogs like 5-(4-bromophenyl)-1,3,4-oxadiazole-propan-1-one and compare IC values in COX-2 inhibition assays .

- Data analysis : Use regression models to correlate substituent electronic effects (Hammett σ values) with activity .

Q. What in silico strategies predict interactions with ionotropic glutamate receptors (e.g., AMPA receptors)?

Methodological Answer:

- Molecular docking : Use AMPA receptor crystal structures (PDB ID: 3KG2) to simulate binding of the isoxazole moiety to the ligand-binding domain .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with Arg485) and optimize the carboxylic acid group for stronger binding .

- Validation : Compare predicted affinities with electrophysiological data from Xenopus oocyte assays .

Q. How can alternative catalysts improve synthesis efficiency?

Methodological Answer:

- Brønsted acidic ionic liquids : Replace traditional Lewis acids (AlCl) with [HMIm]BF to enhance Friedel-Crafts acylation yields and reduce waste .

- Mechanochemical synthesis : Optimize solvent-free conditions via ball milling to minimize side reactions (e.g., ester hydrolysis) .

- Yield analysis : Compare isolated yields (>75%) and purity (HPLC >95%) across methods .

Q. What analytical techniques resolve contradictions in biological data across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from edema models and COX-2 assays to identify outliers .

- Dose-response curves : Re-evaluate EC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Batch variability : Use LC-MS to confirm compound integrity (e.g., degradation products <2%) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。